Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester, an allyl group, an iodine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via iodination reactions using reagents such as iodine and ammonium hydroxide.
Allylation and Esterification: The allyl group and ethyl ester can be introduced through allylation and esterification reactions, respectively, using appropriate alkylating agents and esterification reagents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the iodine atom or the ester group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Products may include epoxides or alcohols.
Reduction: Products may include deiodinated compounds or alcohols.
Substitution: Products may include substituted pyrazoles with various functional groups.
Scientific Research Applications
Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar in structure but with an amino group instead of an allyl and iodine substitution.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a chlorine atom instead of an iodine atom.
Uniqueness: Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H13IN2O2 |
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Molecular Weight |
320.13 g/mol |
IUPAC Name |
ethyl 4-iodo-5-methyl-2-prop-2-enylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13IN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3 |
InChI Key |
LOSGBJDGNKKJDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1CC=C)C)I |
Origin of Product |
United States |
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